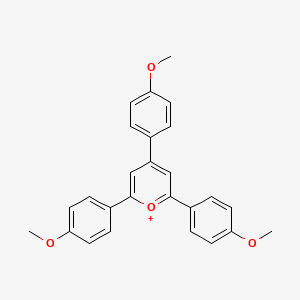

2,4,6-Tris(4-methoxyphenyl)pyrylium

Description

Significance of Pyrylium (B1242799) Salts in Contemporary Chemical Research

Pyrylium salts, which are six-membered heterocyclic cations containing a positively charged oxygen atom, are of considerable importance in contemporary chemical research. semanticscholar.orgresearchgate.net Their unique electronic and structural properties make them valuable in a wide range of applications. These compounds are known for their excellent absorption, fluorescence, and electron transfer capabilities, which has led to their use as light emitters, photocatalysts, and sensitizers. semanticscholar.orgresearchgate.net

Furthermore, pyrylium salts are highly reactive towards various nucleophiles, making them versatile precursors for the synthesis of a diverse array of other heterocyclic compounds. semanticscholar.orgorientjchem.org This reactivity has been harnessed to construct complex molecules, including macrocycles and metallo-supramolecules. semanticscholar.orgresearchgate.netrsc.org In recent years, pyrylium salts have emerged as powerful reagents for the activation of primary amino groups, enabling challenging deaminative transformations in organic synthesis through photoredox and nickel catalysis. thieme-connect.com Their ability to act as potent photo-oxidants has also made them key components in photo-induced electron transfer (PET) reactions. sigmaaldrich.comsigmaaldrich.com

Overview of 2,4,6-Tris(4-methoxyphenyl)pyrylium as a Prototypical Triarylpyrylium Derivative

This compound, often encountered as its tetrafluoroborate (B81430) salt, stands as a prototypical example of a triarylpyrylium derivative. sigmaaldrich.comsmolecule.com Its structure features a central pyrylium ring substituted with three 4-methoxyphenyl (B3050149) (anisyl) groups at the 2, 4, and 6 positions. nih.gov This substitution pattern significantly influences its electronic and photophysical properties.

The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings enhances the compound's ability to absorb light and participate in electron transfer processes. acs.org This characteristic makes it a highly effective photosensitizer in photocatalysis and polymerization reactions. sigmaaldrich.com For instance, it is utilized to catalyze stereoselective syntheses, such as the formation of C2-symmetric cyclobutane (B1203170) alkene dimers via photo-induced electron transfer. sigmaaldrich.comchemicalbook.com This methodology has proven valuable in the total synthesis of complex natural products like lignans (B1203133). sigmaaldrich.comchemicalbook.com Furthermore, it can initiate radical-cation Diels-Alder reactions through photoinduced electron transfer. sigmaaldrich.comchemicalbook.com

The compound is typically a red to dark red powder with a high melting point. smolecule.com Its synthesis often involves the acid-catalyzed condensation of 4-methoxybenzaldehyde (B44291) and a suitable acetophenone (B1666503) derivative. smolecule.comsmolecule.com

Evolution of Academic Interest in Pyrylium Salt Reactivity and Functionality

The first pyrylium salt was reported in 1911 by Baeyer. semanticscholar.org However, for nearly half a century, these compounds remained relatively underappreciated. semanticscholar.orgresearchgate.net It wasn't until the 1960s that the synthetic potential of pyrylium salts as versatile precursors in a wide array of organic syntheses was truly recognized. semanticscholar.orgresearchgate.net Their high reactivity towards nucleophiles was extensively explored for the convenient synthesis of diverse heterocyclic compounds. semanticscholar.org

Starting in the 1980s, the unique reactivity of pyrylium salts was further exploited in the synthesis of polymers containing pyridinium (B92312) units. semanticscholar.org More recently, the focus has shifted towards their application in constructing intricate molecular architectures like complex macrocycles and metallo-supramolecules. semanticscholar.orgresearchgate.netrsc.org The development of pyrylium salts as potent photoredox catalysts has marked a significant advancement, enabling a variety of chemical transformations under mild conditions. thieme-connect.comacs.org This includes their use in photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization and ring-opening-metathesis polymerization (ROMP). researchgate.net The ongoing research in this field continues to unveil new facets of pyrylium salt chemistry, promising further innovations in materials science and organic synthesis. semanticscholar.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Tetrafluoroborate

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₂₃BF₄O₄ | sigmaaldrich.comalfachemic.com |

| Molecular Weight | 486.26 g/mol | sigmaaldrich.comalfachemic.com |

| Appearance | Red to dark red powder | smolecule.comsigmaaldrich.com |

| Melting Point | 346-351 °C | alfachemic.comsigmaaldrich.com |

| CAS Number | 580-34-7 | sigmaaldrich.comalfachemic.com |

Table 2: Spectroscopic Data of this compound Derivatives

| Derivative | Technique | Key Data | Source(s) |

| This compound tosylate | ¹H NMR (400 MHz, CDCl₃) | δ ppm 8.45 (d, J = 8.0 Hz, 2H), 8.41 (s, 2H), 8.18 (d, J = 9.2 Hz, 4H), 8.00 (d, J = 8.0 Hz, 2H), 7.22 (d, J = 7.6 Hz, 2H), 6.80 (d, J = 8.8 Hz, 4H), 6.61 (d, J = 9.2 Hz, 2H), 3.76 (s, 6H), 3.60 (s, 3H), 2.39 (s, 3H) | acs.org |

| This compound tosylate | ¹³C NMR (100 MHz, CDCl₃) | δ ppm: 166.9, 165.2, 164.5, 161.6, 144.9, 138.8, 133.3, 130.5, 128.5, 126.4, 123.9, 120.8, 115.3, 115.2, 110.4, 55.6, 55.4, 21.3 | acs.org |

| Trimethoxy-pyrylium salts | Fluorescence Emission | Intense green light with maxima around 526 nm in acetonitrile (B52724) solution | researchgate.netunlv.edu |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C26H23O4+ |

|---|---|

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

2,4,6-tris(4-methoxyphenyl)pyrylium |

InChI |

InChI=1S/C26H23O4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1 |

Clé InChI |

CAVOMBYQSRVLNI-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tris 4 Methoxyphenyl Pyrylium

Established Synthetic Pathways for Pyrylium (B1242799) Cations

The construction of the pyrylium ring, a six-membered aromatic heterocycle containing a positively charged oxygen atom, can be achieved through several reliable synthetic strategies. These methods often involve the condensation of readily available acyclic precursors.

Acid-Catalyzed Condensation Reactions involving Aldehydes and Ketones

A prevalent and direct method for synthesizing 2,4,6-triarylpyrylium salts involves the acid-catalyzed condensation of an aryl aldehyde with two equivalents of an aryl methyl ketone. core.ac.uk This reaction proceeds in a stepwise manner. The initial step is a Claisen-Schmidt type condensation between the aldehyde and one molecule of the ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). core.ac.uk Subsequently, a Michael-type addition of a second ketone molecule to the chalcone intermediate occurs, forming a 1,5-diketone. core.ac.uk This diketone then undergoes cyclization and dehydration under acidic conditions to yield the aromatic pyrylium cation. scribd.com Various acids, including mineral acids and Lewis acids like boron trifluoride, can catalyze this reaction. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product | Ref |

| Benzaldehyde (B42025) | Acetophenone (B1666503) (2 equiv.) | HBF₄ | Chalcone, 1,5-Diketone | 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) | wikipedia.org |

| Aromatic Aldehyde | Aryl Methyl Ketone (2 equiv.) | Mineral or Lewis Acids | Chalcone, 1,5-Diketone | 2,4,6-Triarylpyrylium salt | core.ac.uk |

Synthetic Approaches from 1,5-Diketones and Related Precursors

The synthesis of pyrylium salts can also be approached from pre-synthesized 1,5-diketones. This two-step approach first involves the synthesis of the 1,5-diketone, often through the base-catalyzed reaction of a benzaldehyde with two equivalents of an acetophenone. nih.gov The isolated 1,5-diketone is then subjected to cyclization and dehydration in the presence of a strong acid and a hydride abstractor, such as triphenylmethanol, to form the pyrylium salt. nih.gov This method can offer higher yields compared to the one-pot condensation. nih.gov One-pot variations that generate the 1,5-diketone in situ are also common. nih.gov

| Precursor | Reagents | Product | Ref |

| 1,5-Diketone | Triphenylmethanol, HBF₄, Ac₂O | 2,4,6-Triarylpyrylium salt | nih.gov |

| Benzalacetophenone, Acetophenone | HBF₄ | 2,4,6-Triphenylpyrylium tetrafluoroborate | orgsyn.org |

Alternative Strategies via Ring Oxidation

An alternative, though less common, strategy for the formation of pyrylium salts involves the oxidation of a pre-existing non-aromatic ring system. For instance, 4H-pyrans, which can be formed through various cyclization reactions, can be oxidized to the corresponding pyrylium salt. This oxidation step effectively serves as a hydride abstraction to achieve the aromatic pyrylium oxidation level. scribd.com

Specific Synthetic Routes to 2,4,6-Tris(4-methoxyphenyl)pyrylium

The synthesis of the title compound, this compound, and its derivatives follows the general principles outlined above, with specific reagents and conditions tailored to incorporate the methoxy-substituted phenyl groups.

One-Pot Reactions from Para-Substituted Benzaldehydes and Acetophenones

A direct and efficient method for the synthesis of this compound tosylate is a one-pot reaction. This involves the condensation of one equivalent of 4-methoxybenzaldehyde (B44291) with two equivalents of 4'-methoxyacetophenone. unlv.eduunlv.edu In this procedure, tosic acid serves as both the condensing agent and the source of the tosylate counter-anion. unlv.eduunlv.edu The reaction is typically carried out by heating the reactants in a suitable solvent like 1,2-dichloroethane (B1671644). unlv.edu Mechanistically, this reaction proceeds through the in situ formation of the corresponding chalcone and 1,5-diketone, followed by dehydrocyclization. unlv.edu

| Aldehyde | Ketone | Condensing Agent | Product | Yield | Ref |

| 4-methoxybenzaldehyde | 4'-methoxyacetophenone | Tosic acid | This compound tosylate | 17-21% | researchgate.net |

Conversion of Pyrylium Tosylates to Analogous Anion Derivatives

Once the pyrylium tosylate salt is synthesized, the tosylate anion can be readily exchanged for other anions through metathesis reactions. unlv.edu This is a valuable method for tuning the physical properties of the pyrylium salt, such as its solubility and thermal stability. For example, this compound tosylate can be converted to the corresponding triflimide salt by reacting it with lithium triflimide in a solvent like acetonitrile (B52724). unlv.eduunlv.edu This anion exchange typically proceeds in high yield. researchgate.net Similarly, pyrylium tosylates can be converted to pyrylium chlorides, which can then be transformed into other derivatives like tetrachloroferrates. squarespace.com

| Starting Pyrylium Salt | Reagent | Product | Yield | Ref |

| This compound tosylate | Lithium triflimide | This compound triflimide | 81-93% | researchgate.net |

| Pyrylium tosylate | HCl | Pyrylium chloride | - | squarespace.com |

| Pyrylium chloride | FeCl₃ | Pyrylium tetrachloroferrate | - | squarespace.com |

Advanced Synthetic Techniques and Methodological Optimization

Recent advancements in synthetic chemistry have introduced innovative techniques for the preparation of pyrylium salts, aiming to overcome the limitations of traditional batch methods. These modern approaches prioritize speed, efficiency, and sustainability.

Continuous-flow technology has emerged as a powerful tool for the synthesis of pyrylium salts, offering significant advantages over conventional batch processes. This methodology allows for rapid reaction optimization and enhanced control over reaction parameters such as temperature and residence time. By employing superheated conditions in a continuous-flow reactor, the synthesis of triarylpyrylium salts can be achieved in a matter of minutes, a substantial improvement over the hours typically required for batch reactions.

A common approach involves the reaction of a chalcone derivative with an acetophenone in the presence of an acid like tetrafluoroboric acid (HBF₄·Et₂O) in a solvent such as 1,2-dichloroethane (DCE). The optimization of this process in a flow reactor has demonstrated that temperatures around 110-130 °C and residence times as short as 3-5 minutes can lead to high yields of the desired pyrylium salt.

One of the key advantages of continuous-flow systems is the ability to "telescope" reactions, where the output of one reaction is directly fed into a subsequent reaction without isolation of the intermediate. This has been successfully applied to the synthesis of N-alkylpyridinium salts (Katritzky salts), where the initially synthesized pyrylium salt is immediately reacted with a primary amine in a second reactor coil. This integrated, two-step process can be completed in under 20 minutes, showcasing the remarkable efficiency of flow chemistry.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |

|---|---|---|---|

| Typical Reaction Time | 1+ hours | As short as 3 minutes | |

| Process Control | Limited | Precise control over temperature and residence time | |

| Scalability | Challenging | More readily scalable | |

| Telescoped Reactions | Difficult, requires intermediate isolation | Feasible, enhancing overall efficiency |

In line with the principles of green chemistry, efforts have been directed towards developing more environmentally friendly methods for synthesizing pyrylium salts. Traditional syntheses often rely on harsh acids and large quantities of organic solvents. A notable green approach involves a two-pot synthesis that utilizes the milder methanesulfonic acid in conjunction with a dehydrating agent like acetic anhydride (B1165640) to facilitate the pyrylium cyclization.

This method first involves the preparation of chalcone intermediates, which are then cyclized. A key feature of this ecologically benign route is the purification process. Instead of relying on chromatography with organic solvents, purification is achieved through a simple aqueous workup involving counterion metathesis. This not only avoids the use of environmentally harmful solvents but also simplifies the isolation of the final product. This approach has proven effective for a range of substituted triphenylpyrylium salts and offers enhanced functional group tolerance compared to other methods.

Chemical Reactivity and Derivatization via Pyrylium Intermediates

The this compound cation is a potent electrophile, a characteristic that makes it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for its extensive use as a versatile intermediate in the synthesis of a diverse range of other chemical structures.

The positively charged oxygen atom within the pyrylium ring renders the heterocyclic core highly reactive towards nucleophiles. This inherent reactivity allows pyrylium salts to serve as precursors for various heterocyclic compounds. The reaction typically proceeds via a nucleophilic attack at the C2, C4, or C6 position of the pyrylium ring, leading to a ring-opening and subsequent re-cyclization to form a new heterocyclic system.

A specific example of such a ring transformation is the reaction of 2,4,6-triarylpyrylium salts with in-situ generated α-sulfinylacetaldehydes. This reaction, initiated by the nucleophilic attack of the α-sulfinylcarbanion, results in a 2,5-[C4+C2] ring transformation to produce highly substituted and chiral sulfoxide-functionalized meta-terphenyl derivatives. This method demonstrates the utility of pyrylium salts in constructing complex aromatic systems from readily available starting materials.

The conversion of pyrylium salts into other heterocyclic systems is a well-established and valuable synthetic strategy.

Pyridinium (B92312) Salts: One of the most common transformations of pyrylium salts is their reaction with primary amines to yield pyridinium salts. This reaction provides a straightforward route to N-alkylpyridinium salts, often referred to as Katritzky salts, which are themselves valuable reagents in organic synthesis. The reaction proceeds by nucleophilic attack of the amine on the pyrylium ring, followed by ring opening and cyclization with the elimination of water to form the corresponding pyridine (B92270) derivative.

Phosphinine Derivatives: Phosphinines, the phosphorus analogues of pyridines, can be synthesized using pyrylium salts as precursors. The seminal synthesis of 2,4,6-triphenylphosphinine involved the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source like tris(hydroxymethyl)phosphine (B1196123) (P(CH₂OH)₃). This method allows for the introduction of various substituents onto the phosphinine ring by starting with appropriately functionalized pyrylium salts.

Thiopyrylium (B1249539) Derivatives: The oxygen atom in the pyrylium ring can be replaced with sulfur to form thiopyrylium salts. This transformation can be achieved by treating the 2,4,6-trisubstituted pyrylium salt with a sulfur source such as sodium sulfide. The resulting thiopyrylium salts are generally less reactive than their pyrylium counterparts due to the higher polarizability of the sulfur atom.

| Reactant | Resulting Derivative | Reference |

|---|---|---|

| Primary Amines (R-NH₂) | Pyridinium Salts | |

| Phosphorus(III) Sources (e.g., P(CH₂OH)₃) | Phosphinine Derivatives | |

| Sulfide Sources (e.g., Na₂S) | Thiopyrylium Salts |

The versatile reactivity of pyrylium salts has been harnessed in the construction of intricate molecular architectures. Their ability to react with various nucleophiles makes them valuable building blocks for the synthesis of complex macrocycles and metallo-supramolecular structures. The predictable and efficient conversion of the pyrylium moiety into other heterocyclic systems, such as pyridines, allows for the strategic incorporation of these units into larger, well-defined cyclic and cage-like structures. This has opened up avenues for creating functional materials with applications in areas like molecular recognition and sensing.

Photophysical Phenomena and Excited State Dynamics of 2,4,6 Tris 4 Methoxyphenyl Pyrylium

Electronic Structure and Light Absorption Characteristics

The electronic behavior and interaction with light of 2,4,6-Tris(4-methoxyphenyl)pyrylium are governed by its unique molecular architecture. The presence of methoxy (B1213986) groups and the pyrylium (B1242799) core gives rise to specific spectroscopic features.

Correlation of Substituent Effects with Electronic Absorption Maxima

The substitution pattern on the phenyl rings of pyrylium salts significantly influences their electronic absorption maxima. In this compound, the three methoxy groups (-OCH3) at the para positions of the phenyl rings act as electron-donating groups. This electron donation to the electron-deficient pyrylium core results in a bathochromic shift, also known as a red shift, of the absorption maxima to longer wavelengths. researchgate.net

Studies have shown that increasing the electron-donating strength of the substituents generally leads to a more pronounced red shift. For instance, comparing this compound with its unsubstituted counterpart, 2,4,6-triphenylpyrylium (B3243816), reveals a shift in the absorption peaks. The parent 2,4,6-triphenylpyrylium perchlorate (B79767) exhibits absorption peaks at 355 nm and 405 nm in acetonitrile (B52724). unlv.edu In contrast, the trimethoxy-substituted version shows a principal peak at a longer wavelength. unlv.edu This is a direct consequence of the electron-donating methoxy groups enhancing the intramolecular charge transfer character of the electronic transitions.

The effect of substituents on the absorption spectra can be further understood by considering the different electronic transitions within the molecule. The introduction of electron-donating groups like methoxy groups at the 2, 4, and 6 positions leads to a greater stabilization of the excited state relative to the ground state, thus lowering the energy gap for the electronic transition and shifting the absorption to longer wavelengths.

Analysis of Intramolecular Charge Transfer (ICT) Interactions

The photophysical properties of this compound are strongly influenced by intramolecular charge transfer (ICT) interactions. The pyrylium ring acts as a strong electron acceptor, while the methoxy-substituted phenyl groups serve as electron donors. researchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich methoxyphenyl groups, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient pyrylium core.

This photoinduced electron transfer from the donor moieties to the acceptor core is the essence of the ICT process. The efficiency of this charge transfer is a key determinant of the compound's absorption and emission properties. In some cases, particularly in polar solvents, the excited state can relax into a twisted intramolecular charge transfer (TICT) state, which is often non-radiative and can lead to a decrease in fluorescence quantum yield. acs.org The formation of these TICT states can be influenced by the structure of the salt and the solvent environment. acs.org

Spectroscopic Features of X- and Y-Chromophores

Trisubstituted pyrylium salts like this compound can be conceptualized as two-dimensional chromophore systems, possessing both x- and y-chromophores. tdx.cat The x-chromophore transition is typically oriented along the long axis of the molecule, passing through the 2- and 6-positions of the pyrylium ring, while the y-chromophore transition is oriented along the axis passing through the 4-position. researchgate.net

Generally, the longer wavelength absorption band is attributed to the x-chromophore, while the shorter wavelength band corresponds to the y-chromophore. tdx.cat In the case of this compound, where identical substituents are present at all three positions, the transition dipole moment is primarily aligned along the long axis, making the x-chromophore dominant in the longer wavelength region. researchgate.net The absorption spectrum of this compound in acetonitrile typically shows a strong absorption band in the blue-near-ultraviolet spectral range. researchgate.net The specific absorption maxima are influenced by the solvent and the counter-ion present. For instance, with a tosylate counterion in acetonitrile, absorption peaks are observed around 470 nm. acs.org

Fluorescence and Luminescence Properties

The emission characteristics of this compound are as significant as its absorption properties, with applications in various fields.

Emission Maxima and Quantum Yields in Solution and Solid State

In solution, this compound salts exhibit intense fluorescence. For example, the tosylate salt in acetonitrile emits intense green light with an emission maximum around 526 nm. unlv.eduresearchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can be quite high for this compound. With a perchlorate counterion, quantum yields of 0.95 and 0.97 have been reported in dichloromethane (B109758) and acetonitrile, respectively. acs.org However, the quantum yields can be lower with other counterions, such as tosylate. unlv.eduresearchgate.net

The compound is also fluorescent in the solid state, a desirable property for applications such as organic light-emitting diodes (OLEDs). unlv.eduresearchgate.net The solid-state emission properties can be influenced by the packing of the molecules in the crystal lattice and the nature of the counterion.

| Compound | Solvent | Emission Maximum (nm) | Quantum Yield (Φ) |

| This compound tosylate | Acetonitrile | 526 | Low |

| This compound perchlorate | Dichloromethane | - | 0.95 |

| This compound perchlorate | Acetonitrile | - | 0.97 |

Investigation of Dual Fluorescence Mechanisms

Some pyrylium salts are known to exhibit dual fluorescence, where emission occurs from two distinct excited states. This phenomenon is often attributed to the existence of different excited state geometries or electronic configurations. While extensive research on dual fluorescence has been conducted on styryl-substituted pyrylium salts, the investigation into such mechanisms for this compound is an ongoing area of study. acs.org The potential for dual fluorescence in this compound could arise from the interplay between the locally excited (LE) state and the intramolecular charge transfer (ICT) state. Depending on the solvent polarity and viscosity, the molecule in the excited state might exist in different conformations, leading to emissions at different wavelengths. Further detailed spectroscopic and computational studies are required to fully elucidate the presence and nature of any dual fluorescence mechanisms in this compound.

Two-Photon Absorption (TPA) Characteristics and Upconverted Emission

Recent studies have highlighted the strong two-photon absorption (TPA)-induced fluorescence of this compound tetrachloroferrate in solvents like acetonitrile and methanol (B129727). acs.orgacs.orgduke.edu This characteristic opens up potential applications in the realm of biomedical imaging and microscopy. acs.orgacs.orgduke.edu The TPA properties of pyrylium salts, including this compound, have been a subject of interest due to their wide range of potential applications, such as upconverted lasing, optical power limiting, two-photon laser microscopy, and more. researchgate.net

The introduction of an electron-donating group like methoxy (OMe) on the phenyl rings of the pyrylium salt leads to a bathochromic shift in the absorption spectrum of the x-chromophore, which is a desirable feature for TPA applications. researchgate.net The this compound salt with triflimide (Tf₂N⁻) counterions has demonstrated the ability to lase in acetonitrile, further underscoring its potential in photonics. researchgate.net

Organic Afterglow, Room-Temperature Phosphorescence, and Long Persistent Luminescence

While specific studies on the organic afterglow of this compound are not extensively detailed in the provided results, the broader class of pyrylium salts has been investigated for such properties. Room-temperature phosphorescence has been observed in pyrylium salts under conditions of restricted movement, such as in poly(methyl methacrylate) (PMMA) matrices or when using cucurbiturils as supramolecular hosts. tdx.cat The emission is typically shifted to lower energies by about 40-90 nm relative to the fluorescence bands. tdx.cat

Furthermore, copolymers constructed with a 2,4,6-tris(methoxyphenyl)pyrylium derivative as an acceptor unit have been shown to exhibit near-infrared long-persistent luminescence (LPL). chemrxiv.org These copolymers, which link a small amount of the ionic acceptor with a larger number of carbazole (B46965) donors on a PMMA main chain, can display LPL in the 600–1000 nm wavelength range for up to an hour after excitation. chemrxiv.org This LPL can be observed in air and at high temperatures, and its duration and wavelength can be controlled by the addition of carrier-trapping and emitter dopants. chemrxiv.org

Excited-State Deactivation Pathways and Kinetics

The deactivation of the excited states of this compound involves several competing radiative and non-radiative processes.

The singlet excited state (S₁) of pyrylium salts generally has a short lifetime. For instance, the parent compound, 2,4,6-triphenylpyrylium, has a singlet lifetime of approximately 4 ns. However, the introduction of methoxy substituents, as in this compound, can significantly influence the excited-state dynamics by enhancing intersystem crossing (ISC). For a methoxy-substituted derivative, the intersystem crossing quantum yield (ΦISC) is approximately 0.569, which facilitates triplet-state reactivity. The triplet state of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) has been shown to efficiently induce electron transfer reactions. researchgate.net

The environment, particularly the solvent, plays a crucial role in the non-radiative relaxation pathways of pyrylium salts. The formation of non-radiative twisted intramolecular charge transfer (TICT) states can be a significant deactivation pathway. acs.org However, for this compound perchlorate, high fluorescence quantum yields of 0.95 and 0.97 have been reported in dichloromethane and acetonitrile, respectively, suggesting that in these solvents, radiative decay from the locally excited state is the dominant deactivation pathway over the formation of non-radiative TICT states. acs.org The polarity of the polymer backbone in copolymers containing 2,4,6-tris(methoxyphenyl)pyrylium can also influence the photophysical properties. chemrxiv.org

Under intense pulsed laser excitation, solutions of this compound tetrachloroferrate exhibit fluorescence lifetime shortening and spectral line narrowing. acs.orgacs.orgduke.edu This phenomenon is often a precursor to laser action. acs.orgacs.orgduke.edu Similar behavior of significant spectral line narrowing and fluorescence lifetime shortening has been observed in acetonitrile solutions of other substituted pyrylium salts under intense excitation, which can lead to laser action with minimal feedback. researchgate.netunlv.edu

Data Tables

Table 1: Photophysical Properties of this compound Derivatives

| Compound/Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Key Observation |

| This compound perchlorate | Dichloromethane | 0.95 | High fluorescence quantum yield. acs.org |

| This compound perchlorate | Acetonitrile | 0.97 | High fluorescence quantum yield. acs.org |

| This compound tetrachloroferrate | Acetonitrile, Methanol | - | Strong two-photon absorption-induced fluorescence. acs.orgacs.orgduke.edu |

| Methoxy-substituted pyrylium derivative | - | - | Intersystem crossing quantum yield (ΦISC) ≈ 0.569. |

Table 2: Luminescence Characteristics of Pyrylium-based Systems

| System | Phenomenon | Emission Wavelength Range | Duration | Conditions |

| Pyrylium salts in PMMA/cucurbiturils | Room-Temperature Phosphorescence | Shifted 40-90 nm to lower energies vs. fluorescence | - | Restricted movement. tdx.cat |

| Copolymer with 2,4,6-tris(methoxyphenyl)pyrylium acceptor | Near-Infrared Long-Persistent Luminescence | 600–1000 nm | Up to 1 hour | Post-excitation. chemrxiv.org |

Structure Property Relationships and Computational Chemistry

Quantitative Structure-Property Relationships (QSPRs)

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in understanding how the molecular structure of 2,4,6-Tris(4-methoxyphenyl)pyrylium influences its macroscopic properties. These studies establish mathematical relationships between the chemical structure and the properties of the compound, offering predictive insights that are crucial for the design of new materials with tailored functionalities.

Research has demonstrated the existence of linear free-energy relationships for a range of key photophysical and electrochemical properties of 2,6-diarylpyryliums. researchgate.net This indicates that the electronic effects of substituents on the pyrylium (B1242799) core can systematically tune its behavior. For instance, electronic absorption and emission maxima can be finely adjusted over significant spectral ranges. researchgate.net In some cases, the introduction of polarizable heavy-atom substituents can lead to intramolecular charge transfer (ICT) interactions. researchgate.net

The electronic nature of substituents exerts a strong influence on the redox potentials of pyrylium salts. A strong linear dependence of ground state reduction potentials on the electronics of the substituents has been observed. researchgate.net This allows for the precise control of the excited state reduction potential, which can be varied over a considerable range. researchgate.net The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 2- and/or 6-positions of the phenyl rings can stabilize the pyrylium moiety, making nucleophilic attack by water at these electron-deficient sites less favorable. acs.org

The table below illustrates the effect of methoxy group substitution on the redox potentials of related pyrylium compounds.

| Compound | Ground State Potential (E1/2 vs. SCE) | Excited State Potential (E*red vs. SCE) |

| Methoxy-substituted triarylmethyl cation | -0.36 V | +1.55 V |

This table provides an example of how methoxy substitution can influence redox potentials in a related class of compounds, highlighting the principles applicable to this compound.

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools to investigate the electronic structure and reactivity of this compound at a molecular level. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are instrumental in elucidating its properties.

Density Functional Theory (DFT) calculations have been successfully employed to study the molecular geometry and electronic properties of pyrylium salts. acs.org For instance, the B3LYP functional is a popular choice for these types of calculations. science.gov Theoretical studies using DFT have confirmed that the C-2 and C-6 positions of the pyrylium ring are the most electron-deficient, which aligns with experimental observations of nucleophilic attack at these sites. acs.org DFT calculations are also used to optimize the chemical conformation of related compounds and understand their reaction mechanisms. d-nb.info

Time-Dependent Density Functional Theory (TDDFT) is a valuable method for calculating electronic transition energies and simulating absorption spectra. researchgate.net The absorption spectra obtained from TDDFT calculations for pyrylium salts have shown good correlation with experimental data. researchgate.net These calculations help in understanding the nature of the electronic transitions, which are often found to have π-π* character. researchgate.net

The following table presents a comparison of experimental and theoretical absorption data for a related pyrylium compound.

| Method | Absorption Maximum (λmax) |

| Experimental | ~450 nm |

| TDDFT Calculation | In good agreement with experimental data |

This table exemplifies the synergy between experimental and theoretical methods in characterizing the electronic properties of pyrylium salts.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule. youtube.comresearchgate.net For pyrylium salts, the electronic transitions often involve the promotion of an electron from the HOMO to the LUMO, which is characteristic of a π-π* transition. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic and optical properties of the molecule. researchgate.net Analysis of the charge distribution reveals the electron-deficient nature of the pyrylium core, which is a key factor in its reactivity. acs.org

The table below summarizes the key molecular orbitals and their roles in the electronic properties of pyrylium compounds.

| Molecular Orbital | Description | Role in Electronic Properties |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital in electronic transitions. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital in electronic transitions. |

This table provides a simplified overview of the significance of frontier molecular orbitals in determining the chemical behavior of pyrylium salts.

Computational Modeling of Excited State Dynamics

Computational chemistry provides powerful tools to understand the behavior of this compound upon photoexcitation. These methods allow for the prediction of key properties and the simulation of complex photophysical processes.

Prediction of Excited-State Reduction Potentials

The excited state of this compound is a potent oxidant, a characteristic that is crucial for its application in photoredox catalysis. nih.gov Computational models are employed to predict its excited-state reduction potential. For instance, in dichloromethane (B109758), the excited singlet state of the pyrylium compound can be reductively quenched. Previous reports have indicated that the excited state of p-OMeTPT+ (this compound) can be reduced to a radical species. nih.gov The reduction potential for the process (PC·/PC) has been determined to be -0.50 V versus the Saturated Calomel Electrode (SCE). nih.gov This value is critical for designing photocatalytic cycles, as it determines the feasibility of electron transfer to or from other molecules in the reaction mixture. nih.gov

| Compound | Process | Reduction Potential (E₁/₂ vs SCE) | Solvent | Reference |

|---|---|---|---|---|

| This compound (p-OMeTPT⁺) | PC⁺/PC· | -0.50 V | Not Specified in Snippet | nih.gov |

Simulation of Spectroscopic Signatures and Photophysical Processes

The photophysical properties of this compound and related pyrylium salts have been extensively studied and simulated. These compounds are known for their strong absorption in the visible region and efficient fluorescence. unlv.edu

This compound salts with tosylate and triflimide counter-anions emit intense green light with emission maxima centered around 526 nm in acetonitrile (B52724) solution. unlv.edu The optical properties are significantly influenced by the substituents on the phenyl rings. unlv.edu While related trimethyl- and trihalo-substituted pyrylium salts emit in the blue region (456 nm–479 nm), the three methoxy groups in this compound cause a bathochromic shift to green emission. unlv.edu

Computational studies, often performed in conjunction with experimental techniques like fluorescence up-conversion, help to elucidate the complex dynamics following light absorption. unige.ch For some pyrylium salts, models involving a conical intersection between the S2 and S1 excited states have been proposed to explain the observed photophysical behavior, such as dual fluorescence. unige.ch Although the quantum yields for this compound salts in solution are noted as being relatively low, they exhibit fluorescence in the solid state. unlv.edu Furthermore, this compound with a Tf₂N⁻ counterion has been shown to exhibit laser action in acetonitrile, highlighting its potential in materials science applications. researchgate.netacs.org

| Compound | Solvent | Emission Maximum (λₑₘ) | Observed Color | Reference |

|---|---|---|---|---|

| This compound salts | Acetonitrile | ~526 nm | Green | unlv.edu |

Intermolecular Interactions and Supramolecular Chemistry Implications

The cationic nature of the pyrylium ring makes this compound an interesting candidate for studies in supramolecular chemistry, particularly involving interactions with anions.

Electronically Tunable Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic π-system. The electron-deficient pyrylium core of this compound is well-suited to engage in such interactions. rsc.org The strength of these anion-π interactions can be tuned by altering the electronic properties of the substituents on the aryl groups attached to the pyrylium ring. rsc.orggpgcpurola.ac.in

Experimental and theoretical studies on a series of pyrylium complexes have demonstrated this tunability. rsc.org Techniques such as ¹⁹F NMR spectroscopy can be used to probe the interaction between the pyrylium cation and fluoride-containing anions like tetrafluoroborate (B81430) (BF₄⁻). rsc.org Theoretical calculations, for instance at the M06-2X/6-31G(d) level of theory, can quantify the binding energies of these anion-π complexes, providing a deeper understanding of the nature and strength of these interactions. rsc.org These interactions are significant as they can influence the compound's catalytic activity and its assembly into larger supramolecular structures.

Advanced Applications in Catalysis and Materials Science

Photocatalytic Mechanisms and Diverse Applications

2,4,6-Tris(4-methoxyphenyl)pyrylium salts are powerful tools in photoredox catalysis, enabling a range of complex organic transformations through light-induced electron transfer processes.

Pyrylium (B1242799) Salts as Metal-Free Photoredox Catalysts

This compound tetrafluoroborate (B81430) stands out as a highly effective metal-free photoredox catalyst. biocompare.comsigmaaldrich.com Unlike many traditional photocatalysts that rely on expensive and potentially toxic heavy metals like ruthenium and iridium, this organic salt offers a more sustainable and cost-effective alternative. biocompare.comsigmaaldrich.comwisc.edu Its role as a photosensitizer allows it to absorb visible light and initiate chemical reactions, making it valuable in both photocatalysis and polymerization. biocompare.comsigmaaldrich.com This pyrylium salt is particularly noted for its strong oxidizing power in its excited state. nih.govsemanticscholar.org

The substitution of the pyrylium core with different aryl groups and heteroatoms allows for the fine-tuning of the catalyst's redox and photophysical properties. nih.gov For instance, the presence of electron-donating methoxy (B1213986) groups on the phenyl rings enhances its light-absorbing capabilities. unlv.edu The choice of the counter-anion, such as tetrafluoroborate (BF₄⁻), is also crucial as it influences the catalyst's solubility and the stereochemical outcome of the reactions. umich.edunih.gov

Mechanisms of Photoinduced Electron Transfer (PET) Reactions

The catalytic activity of this compound is rooted in Photoinduced Electron Transfer (PET) processes. biocompare.comsigmaaldrich.comsigmaaldrich.com Upon irradiation with visible light, the pyrylium salt absorbs a photon and is promoted to an electronically excited state. smolecule.comacs.org This excited state is a potent oxidant and can accept an single electron from a suitable donor molecule. gpgcpurola.ac.in This electron transfer generates a radical cation from the donor and a pyranyl radical from the catalyst. gpgcpurola.ac.in

This initial PET event triggers a cascade of reactions, leading to the desired chemical transformation. The generated radical cation is a highly reactive intermediate that can undergo various subsequent reactions, such as cycloadditions, rearrangements, and dimerizations. biocompare.comalfachemic.com The pyrylium salt is regenerated in the catalytic cycle, allowing it to facilitate multiple turnovers. The efficiency of these PET reactions can be influenced by factors such as the solvent, with studies showing different reaction kinetics and radical yields in various solvents. rsc.org

Facilitation of Complex Organic Transformations: Cycloadditions, Rearrangements, and Dimerizations

The ability of this compound to generate reactive radical cations via PET has been harnessed to facilitate a variety of complex organic transformations.

Cycloadditions: This photocatalyst is particularly effective in promoting radical-cation Diels-Alder reactions. biocompare.comsigmaaldrich.comsigmaaldrich.comalfachemic.com For instance, it has been used to catalyze the [4+2] cycloaddition of dienes with dienophiles, including challenging substrates like indoles. sigmaaldrich.com It also enables enantioselective [2+2] cycloaddition reactions when used in dual catalyst systems. nih.gov Furthermore, it has been employed in redox-neutral 1,3-dipolar cycloadditions of 2H-azirines to produce tetrasubstituted pyrroles. gpgcpurola.ac.in

Rearrangements: The photocatalytic generation of radical intermediates can induce molecular rearrangements. One notable application is the photocatalytic conversion of O-aryl carbamothioates to S-aryl carbamothioates, a reaction that traditionally requires high temperatures. smolecule.com

Dimerizations: this compound tetrafluoroborate catalyzes the C2-symmetric cyclobutane (B1203170) alkene dimers. biocompare.comsigmaaldrich.comalfachemic.com This has proven valuable in the total synthesis of complex natural products like the lignans (B1203133) magnosalin, endiandrin A, and pellucidin A. biocompare.comsigmaaldrich.comalfachemic.com

Stereoselective Synthesis of Molecular Architectures

A significant advantage of using this compound as a photocatalyst is its ability to influence the stereochemistry of the reaction products. It can be used to achieve high levels of stereoselectivity in the synthesis of complex molecular architectures. sigmaaldrich.comalfachemic.comsmolecule.com

For example, in the dimerization of alkenes to form cyclobutanes, the use of this catalyst leads to the formation of C2-symmetric dimers with a high degree of stereocontrol. biocompare.comsigmaaldrich.comalfachemic.com This stereoselectivity is crucial for the synthesis of biologically active molecules where a specific three-dimensional arrangement of atoms is required for their function. The choice of the counter-anion of the pyrylium salt can also play a role in determining the stereochemical outcome of the reaction. umich.edunih.gov

Polymerization Initiators and Catalysts

Beyond its applications in small molecule synthesis, this compound has proven to be a versatile initiator and catalyst for various polymerization processes, offering pathways to novel polymer architectures and functionalities.

Photoinitiated Polymerization Processes: Cationic, Free-Radical, and RAFT

This compound salts are effective photoinitiators for several types of polymerization, including cationic, free-radical, and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. biocompare.comresearchgate.net

Cationic Polymerization: This pyrylium salt is a potent photocatalyst for cationic polymerization, particularly of vinyl ethers and p-methoxystyrene. nih.govnih.gov Under visible light irradiation, the catalyst initiates the polymerization by oxidizing a chain transfer agent (CTA) or the monomer itself, generating a reactive cation that propagates the polymer chain. nih.gov This method allows for the synthesis of polymers with predictable molecular weights and narrow dispersities. nih.gov The process can be controlled by modulating the ratio of CTA to monomer. nih.gov It has also been used in metal-free ring-opening metathesis polymerization (MF-ROMP). umich.eduresearchgate.net

Free-Radical Polymerization: While primarily known for cationic polymerization, under certain conditions, pyrylium salts can also initiate free-radical polymerization. By carefully selecting the reaction components and light source, it's possible to switch between cationic and radical polymerization mechanisms. semanticscholar.org

RAFT Polymerization: this compound has been successfully employed in photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net In this process, the photocatalyst initiates the polymerization, while a RAFT agent, such as a dithiocarbamate (B8719985) or trithiocarbonate (B1256668), controls the chain growth, leading to well-defined polymers. nih.govrsc.orgscribd.com This technique combines the advantages of photopolymerization with the control offered by the RAFT mechanism.

Table of Research Findings on Polymerization Processes

| Polymerization Type | Monomer(s) | Key Findings & Conditions |

| Cationic Polymerization | Vinyl ethers (e.g., ethyl vinyl ether, n-propyl vinyl ether) | Controlled polymerization with predictable molecular weight and narrow dispersity achieved by modulating the chain-transfer agent to monomer ratio. nih.gov |

| Cationic Polymerization | 4-Methoxystyrene | Metal-free, living cationic polymerization initiated by visible light in the presence of methanol (B129727), which controls molecular weight and dispersity. nih.gov |

| Cationic RAFT Polymerization | Vinyl ethers, p-methoxystyrene | A solid, colorless chain-transfer agent was developed for scalable and sustainable cationic RAFT polymerizations. nsf.gov |

| Metal-Free Ring-Opening Metathesis Polymerization (MF-ROMP) | Norbornene | The counteranion of the pyrylium photocatalyst influences the cis/trans ratio of the resulting polynorbornene. umich.edu |

| Photoinitiated Polymerization | 7-methoxyoxepan-2-one (MOPO) | Polymerization was achieved using a dithiocarbamate or trithiocarbonate chain transfer agent and the pyrylium photocatalyst. rsc.org |

| Interconvertible RAFT Polymerization | Vinyl ethers and acrylates | By switching between cationic and radical mechanisms using different photocatalysts and light wavelengths, block copolymers could be synthesized. semanticscholar.org |

Optoelectronic and Photonic Device Integration

The favorable photophysical properties of this compound salts make them promising candidates for integration into optoelectronic devices such as organic light-emitting diodes (OLEDs). smolecule.commendelchemicals.com Organic molecules with strong fluorescence and high quantum yields are essential for the emissive layer in OLEDs. The trimethoxy-substituted pyrylium salt is noted for emitting intense green light with a maximum around 526 nm in acetonitrile (B52724) solution. unlv.edu While its quantum yield in solution is relatively low, the fact that it is also fluorescent in the solid state is a crucial characteristic for OLED applications. unlv.edu

Although detailed performance data in specific OLED device architectures is not extensively reported in the provided context, its investigation for such applications is noted. smolecule.com The compound's potential stems from its unique electronic and optical properties which are fundamental for the development of efficient organic electronic devices. mendelchemicals.comacs.org The general advantages of using such photoactive organic molecules include the potential for lower-cost manufacturing and greener synthesis processes compared to inorganic counterparts. acs.org There is no specific information in the provided search results regarding the application of this compound in solar cells.

A significant finding in the study of this compound derivatives is the observation of strong nonlinear optical (NLO) properties. Specifically, acetonitrile and methanol solutions of this compound tetrachloroferrate demonstrate strong two-photon absorption (TPA)-induced fluorescence. acs.orgnih.gov TPA is a nonlinear optical process where a molecule absorbs two photons simultaneously, leading to an electronic transition that would typically require a single photon of twice the energy.

This property is of considerable interest for a variety of advanced photonics applications. acs.org These potential applications include upconverted lasing, optical power limiting, three-dimensional microfabrication, and high-density optical data storage. acs.org The fluorescence properties of pyrylium salts, which are influenced by the substituents on the phenyl groups, have implications for their nonlinear optical behavior. acs.org The strong TPA observed in this compound opens up possibilities for its use in cutting-edge technologies that rely on the precise spatial control of light-matter interactions. acs.orgnih.gov

The compound this compound, particularly with a Tf2N- counterion, has been shown to exhibit laser action in acetonitrile solution. acs.org This capability is a direct consequence of its excellent photophysical properties, including strong absorption, high fluorescence quantum yield, and the ability to undergo stimulated emission under intense optical pumping. acs.orgnih.gov

Research has demonstrated that under intense pulsed laser excitation, solutions of certain pyrylium salts, including the this compound derivative, exhibit key characteristics of lasing, such as fluorescence lifetime shortening and spectral line-width narrowing. unlv.eduacs.orgnih.gov This leads to free-running laser action with minimal feedback. unlv.edu The ability to achieve laser action in a solution phase offers versatility in tuning the laser output and in the design of dye laser systems. The choice of solvent and counterion can influence the lasing efficiency and wavelength. acs.org

| Compound Derivative | Solvent | Observed Phenomenon |

|---|---|---|

| This compound with Tf2N- counterion | Acetonitrile | Laser Action |

| This compound tetrachloroferrate | Not specified | Fluorescence lifetime shortening, line width narrowing, free-running laser action |

Advanced Sensing and Imaging Probes

The inherent fluorescence of this compound and its derivatives makes them suitable for development as molecular probes and optical sensors, particularly for biological imaging. smolecule.com The strong two-photon absorption-induced fluorescence exhibited by its tetrachloroferrate salt is especially advantageous for biomedical imaging and microscopy. acs.orgnih.gov TPA allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon fluorescence microscopy.

Studies involving human cancer cell lines have shown that related pyrylium salts can function as effective cellular fluorophores. acs.org For instance, derivatives have been used to intracellularly stain RKO cells, with fluorescence clearly observed within the cells. acs.org Importantly, these studies also indicated that the compounds had no adverse effects on cell viability at the nanomolar concentrations used for imaging. acs.org This combination of potent fluorescence and low cytotoxicity underscores the potential of this compound-based compounds as advanced probes for non-invasive, high-resolution biological imaging. acs.orgnih.gov

Application in Two-Photon Laser Microscopy

The compound this compound and its derivatives have emerged as promising candidates for applications in two-photon laser microscopy. This is largely due to their significant two-photon absorption (TPA) cross-sections and subsequent fluorescence emission. Two-photon microscopy, a specialized form of fluorescence microscopy, utilizes the principle of two-photon excitation to achieve deeper tissue penetration, reduced phototoxicity, and enhanced resolution compared to conventional one-photon microscopy.

Recent research has highlighted the potential of this compound tetrachloroferrate, a derivative of the parent compound, in this advanced imaging modality. acs.orgduke.eduacs.orgnih.govduke.edu Studies have demonstrated that solutions of this compound in organic solvents like acetonitrile and methanol exhibit strong two-photon absorption-induced fluorescence. duke.eduacs.orgduke.edu This intrinsic property is a critical prerequisite for a successful two-photon fluorescent probe.

The investigation into the optical properties of this compound salts has revealed that they absorb light in the 300-500 nm range and, upon excitation, can fluoresce in the 500-700 nm spectral range with a high quantum yield. acs.orgacs.orgnih.gov Specifically, under intense pulsed laser excitation, solutions of this compound tetrachloroferrate exhibit fluorescence lifetime shortening and line-width narrowing, which are indicative of its suitability for laser-based applications. acs.orgacs.orgnih.gov These photophysical characteristics open up avenues for its use in biomedical imaging and microscopy. duke.eduacs.orgduke.edu The strong TPA-induced fluorescence suggests that this compound-based probes could be valuable tools for high-resolution imaging of biological samples. duke.eduacs.orgduke.edu

Table 1: Photophysical Properties of this compound Derivatives

| Property | Value/Observation | Solvent | Reference |

| Absorption Range | 300-500 nm | Organic Solvents | acs.orgacs.orgnih.gov |

| Fluorescence Range | 500-700 nm | Organic Solvents | acs.orgacs.orgnih.gov |

| Two-Photon Absorption | Strong induced fluorescence | Acetonitrile, Methanol | duke.eduacs.orgduke.edu |

| Laser Excitation | Fluorescence lifetime shortening, line narrowing | Not Specified | acs.orgacs.orgnih.gov |

Function as Cellular Fluorophores in Research Modalities

The utility of this compound derivatives extends to their function as cellular fluorophores, which are essential tools in modern biological research for visualizing cellular structures and processes. The ability of a compound to enter cells and emit a detectable fluorescent signal upon excitation is key to its application in cellular imaging.

Research has explored the use of pyrylium salts as cellular fluorophores in various cell lines. acs.orgtdx.cat For instance, studies involving RKO colorectal carcinoma cells have investigated the intracellular staining capabilities of pyrylium salts. acs.org While closely related compounds, 2,4,6-triphenylpyrylium (B3243816) tetrachloroferrate and 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium tetrachloroferrate, demonstrated increased intracellular fluorescence intensity when excited with a 633 nm laser, the specific use of this compound tetrachloroferrate in this context was also attempted. acs.org Other research has pointed to the broader potential of certain pyrylium probes for bioimaging, noting their ability to selectively stain mitochondria. tdx.cat

The development of fluorescent probes with high quantum yields is crucial for sensitive detection in cellular environments. acs.orgacs.orgnih.gov The family of compounds including this compound tetrachloroferrate has been shown to fluoresce with high quantum yields in solution. acs.orgacs.orgnih.gov This inherent brightness is a significant advantage for a cellular fluorophore, as it allows for lower, less toxic concentrations to be used while still obtaining a strong signal. The potential applications in biomedical imaging are therefore a subject of ongoing research. duke.eduacs.orgduke.edu

Table 2: Investigated Cellular Imaging Applications of Related Pyrylium Salts

| Cell Line | Observation | Excitation Wavelength | Reference |

| RKO colorectal carcinoma cells | Increased intracellular fluorescence with related pyrylium salts | 633 nm | acs.org |

| General Cancer Cells | Selective staining of mitochondria with certain pyrylium probes | Not Specified | tdx.cat |

Future Directions and Emerging Research Areas

Rational Design of Novel Pyrylium (B1242799) Derivatives with Tunable Properties

The core pyrylium scaffold offers a versatile platform for chemical modification, allowing for the rational design of new derivatives with precisely tuned properties. The structure-property relationship in pyrylium salts is a key area of investigation, as the electronic and steric nature of substituents on the aryl rings directly influences their absorption, emission, and redox potentials. parker-jenkins.comacs.org

Researchers are focusing on several strategies to tailor these properties:

Substitution Effects: Introducing electron-donating groups (like alkoxy or alkylamino) or electron-withdrawing groups (such as halogens or cyano groups) at the para-, meta-, or ortho-positions of the phenyl rings can systematically shift the compound's electrochemical potentials. parker-jenkins.comacs.org For example, pyrylium salts with strong electron-donating substituents exhibit higher excited-state oxidation potentials, making them more powerful oxidizing agents in photocatalysis. parker-jenkins.com Conversely, modifications can be made to tune the absorption and emission wavelengths across the visible spectrum. unlv.eduresearchgate.net

Heterocyclic Integration: Replacing one or more of the phenyl rings with heterocyclic aromatic systems (e.g., thiophene, furan, or pyridine) can introduce novel electronic features and potential coordination sites for metal centers. This approach can lead to derivatives with unique photophysical behaviors and expanded applicability.

Counter-ion Modification: The choice of counter-anion (e.g., tetrafluoroborate (B81430), perchlorate (B79767), triflimide) can influence the salt's solubility, thermal stability, and solid-state packing, which in turn affects its luminescence and material properties. unlv.eduunlv.edu Organic counterions like triflimide can impart better solubility in organic solvents and lower melting points compared to inorganic ones. researchgate.net

These design principles allow for the creation of a library of pyrylium-based compounds, each optimized for a specific function, whether it be as a highly oxidizing photocatalyst, a specific color emitter for lighting applications, or a selective sensor. researchgate.net

Table 1: Effect of Substituents on the Photophysical Properties of 2,4,6-Triarylpyrylium Salts

| Substituent at 4-position of Phenyl Rings | Absorption Max (λmax, nm) in Acetonitrile (B52724) | Emission Max (λem, nm) in Acetonitrile | Reference |

|---|---|---|---|

| -H (Triphenyl) | 405 | 466 | unlv.edu |

| -OCH3 (Trimethoxy) | ~450 | 526-539 | unlv.edu |

| -CH3 (Trimethyl) | Not Specified | 456 | unlv.eduunlv.edu |

| -Cl (Trichloro) | Not Specified | 479 | unlv.eduunlv.edu |

Integration into Next-Generation Hybrid Material Systems

The incorporation of pyrylium salts like 2,4,6-Tris(4-methoxyphenyl)pyrylium into larger material systems is a promising avenue for creating advanced functional materials. These organic-inorganic hybrid materials can synergistically combine the desirable properties of both components, such as the processability and tunable electronic properties of the organic dye with the robustness and structural integrity of an inorganic matrix. rsc.org

Emerging research in this area includes:

Polymer Composites: Dispersing or covalently attaching pyrylium salts within polymer matrices can yield materials for applications in solid-state lighting, optical data storage, and sensing films. Pyrylium salts can act as photoinitiators for polymerization processes, including cationic polymerization and photoinduced RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. nih.govnih.gov This dual role as both a catalyst and a functional component is an active area of development.

Glass and Sol-Gel Matrices: Encapsulating pyrylium salts within transparent inorganic glasses or sol-gel networks can protect the dye from environmental degradation while preserving its optical properties. nih.gov This approach is being explored for the development of robust optical waveguides, luminescent solar concentrators, and solid-state sensors. A low-temperature encapsulation method has been demonstrated for incorporating 2,4,6-triphenylpyrylium (B3243816) chloride into phosphate (B84403) glasses, creating optically active hybrid materials. nih.gov

Supramolecular Assemblies: The cationic nature of the pyrylium ring facilitates its use as a building block in the construction of complex supramolecular structures and metallo-organic frameworks (MOFs). nih.gov By designing pyrylium derivatives with specific recognition motifs or coordination sites, researchers can create self-assembling systems with pre-designed architectures and functions for applications in catalysis, sensing, and molecular electronics. nih.gov

The development of these hybrid systems hinges on understanding and controlling the interface between the organic pyrylium component and the inorganic or polymeric host to optimize performance and long-term stability.

Expansion of Photocatalytic Scope and Enhancement of Efficiency

While this compound is a well-established photocatalyst, particularly for radical-cation Diels-Alder reactions and the synthesis of lignans (B1203133), there is significant potential to broaden its catalytic applications and improve its efficiency. chemicalbook.comsigmaaldrich.com Research is focused on leveraging its powerful oxidizing ability in its excited state to drive a wider range of challenging organic transformations. rsc.org

Future research directions include:

Novel Organic Transformations: Scientists are exploring the use of pyrylium photocatalysts for reactions that are difficult to achieve with traditional methods. This includes C-H functionalization, cross-coupling reactions, and the synthesis of complex heterocyclic structures. researchgate.net Their ability to act as both electron transfer and energy transfer catalysts is being investigated to enable new reaction pathways, such as the E→Z isomerization of alkenes and oxidative cyclizations. rsc.orgresearchgate.net

Metal-Free Catalysis: Pyrylium salts are key players in the shift towards more sustainable, metal-free catalytic systems. researchgate.net Future work will likely focus on replacing expensive and potentially toxic heavy metal catalysts (e.g., iridium, ruthenium) in a broader array of photoredox reactions.

Efficiency Enhancement: Strategies to enhance the photocatalytic efficiency are being actively pursued. This includes the design of derivatives with improved quantum yields and the development of catalytic systems that minimize side reactions or catalyst degradation. Utilizing continuous-flow microreactors is one approach that has shown promise for improving reaction times and yields for pyrylium-catalyzed processes. nih.govacs.org

Dual Catalytic Systems: Combining pyrylium photoredox catalysis with other catalytic modes, such as organocatalysis or biocatalysis, is an emerging area. Such dual systems can enable unprecedented transformations by activating substrates through complementary mechanisms. For instance, a dual system using a pyrylium photocatalyst and an iodoarene catalyst has been reported for aerobic spiro-cyclization reactions. researchgate.net

Table 2: Selected Photocatalytic Applications of Triarylpyrylium Salts

| Pyrylium Catalyst | Reaction Type | Key Feature/Advantage | Reference |

|---|---|---|---|

| This compound tetrafluoroborate | Radical-cation Diels-Alder | Catalyzes stereoselective synthesis of cyclobutane (B1203170) dimers. | chemicalbook.com |

| 2,4,6-Triarylpyrylium salts | E→Z Isomerization / Cyclization | Acts via both electron transfer and energy transfer modes. | rsc.org |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Photoinduced RAFT Polymerization | Enables polymerization of vinyl ethers under visible light. | nih.gov |

| Generic Pyrylium Salt | Aerobic Iodoarene Catalysis | Enables dual organocatalytic system under mild conditions. | researchgate.net |

Exploration of Advanced Sensing Modalities and Solid-State Luminescence Performance

The sensitivity of the pyrylium ring to its chemical environment, particularly its reactivity towards nucleophiles and the fluorescence of its derivatives, makes it a compelling candidate for advanced chemical sensors and solid-state lighting applications. nih.govresearchgate.net

Future research is expected to focus on:

Advanced Chemosensors: Building on established work where pyrylium salts detect amines and cyanide, new research aims to develop sensors with higher selectivity and sensitivity. researchgate.netresearchgate.netrsc.org This includes creating sensor arrays for detecting multiple analytes (an "electronic nose") and developing fluorescent probes that respond to specific biological molecules or environmental pollutants. mdpi.com The mechanism often involves a nucleophilic attack on the pyrylium ring, leading to a distinct change in color or fluorescence. researchgate.net

Solid-State Luminescence: While many organic dyes suffer from aggregation-caused quenching (ACQ) in the solid state, which diminishes their fluorescence, some pyrylium salts exhibit significant fluorescence as solids. unlv.eduunlv.edu This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and solid-state lasers. Research is focused on designing pyrylium derivatives with bulky substituents or specific counter-ions that frustrate close packing in the solid state, thereby enhancing emission efficiency. unlv.edu

Mechanochromic and Piezochromic Materials: The luminescence of certain pyrylium compounds can be sensitive to mechanical force or pressure. This opens the door to creating mechanochromic materials that change their emission color in response to stress, grinding, or pressure, with potential applications in pressure sensors, security inks, and damage detection systems. dntb.gov.ua For example, 2,4,6-triphenylpyrylium tetrachloroferrate shows reversible multicolor changes under high pressure. dntb.gov.ua

The exploration of these advanced applications requires a multidisciplinary approach, combining synthetic organic chemistry with materials science, spectroscopy, and device engineering to fully realize the potential of these versatile compounds.

Q & A

Q. What are the primary synthetic routes for preparing 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, and how are these methods optimized?

The synthesis of 2,4,6-triarylpyrylium salts typically involves condensation reactions of aromatic aldehydes and ketones under acidic conditions. For example, pyrylium salts are synthesized via cyclization of 1,5-diketones or through Friedel-Crafts alkylation of electron-rich arenes . Optimization focuses on controlling stoichiometry, acid catalysts (e.g., BF₃·OEt₂), and reaction time to minimize side products. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .

Q. How is this compound tetrafluoroborate characterized spectroscopically, and what key peaks indicate its structural integrity?

Key spectroscopic features include:

- UV-Vis : Strong absorbance in the visible range (λₐᵦₛ ~400–450 nm) due to extended π-conjugation .

- ¹H NMR : Distinct aromatic proton signals for the 4-methoxyphenyl groups (δ 6.8–7.4 ppm) and pyrylium ring protons (δ 8.5–9.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- ¹⁹F NMR : A singlet for the BF₄⁻ counterion at δ –150 to –152 ppm .

Q. What are the common applications of this compound in photoredox catalysis?

It serves as a potent photocatalyst for [2+2] cycloadditions, enabling stereoselective synthesis of cyclobutanes under visible light. For example, Nicewicz et al. achieved high yields (~80%) in styrene cycloadditions using this catalyst with aromatic hydrocarbons as additives . It also facilitates cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization under green light, allowing precise control over polymer molecular weight .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photocatalytic activity?

The electron-donating methoxy groups lower the oxidation potential (E₁/² ~+1.5 V vs. SCE), enhancing its ability to oxidize substrates via photoinduced electron transfer (PET). Time-resolved transient absorption spectroscopy reveals a long-lived excited state (τ ~50 ns), critical for efficient electron transfer . Substitution with electron-withdrawing groups (e.g., fluorine) alters redox potentials, as seen in derivatives like T(p-F)PPT, which improve selectivity in radical alkenylation reactions .

Q. What experimental strategies mitigate stability issues during photocatalytic reactions?

- Solvent Choice : Use aprotic solvents (e.g., acetonitrile) to avoid protonation of the pyrylium core.

- Oxygen Exclusion : Rigorous degassing prevents undesired oxidation of radical intermediates.

- Additives : Aromatic hydrocarbons (e.g., mesitylene) enhance catalytic efficiency by stabilizing charge-transfer states .

- Low Temperatures : For radical trapping, reactions are conducted at –30°C to suppress side reactions .

Q. How does this compound enable dual catalysis in polymerization systems?

Under green light, the excited pyrylium catalyst oxidizes trithiocarbonates to generate carbocations for cationic polymerization. Simultaneously, it regulates radical RAFT polymerization via energy transfer, enabling hybrid polymer architectures. This dual mechanism requires precise light wavelength control to switch between pathways .

Q. What contradictions exist in its reported redox behavior, and how are they resolved?

Some studies report minor chemoselectivity variations in PET-mediated cyclizations (e.g., geraniol vs. styrene derivatives). These discrepancies arise from differences in substrate redox potentials and solvent polarity. Systematic cyclic voltammetry (CV) screening of substrates is recommended to predict reactivity .

Methodological Considerations

Q. How to design a kinetic study for evaluating photocatalytic efficiency?

Q. What computational methods support mechanistic studies of pyrylium-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge-transfer processes and predict redox potentials. Molecular dynamics simulations assess solvent effects on catalyst-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.